molecular formula C15H17ClN2O4 B1352761 Ethyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 475042-38-7

Ethyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B1352761
M. Wt: 324.76 g/mol
InChI Key: KRXMBPNXXZLNMZ-UHFFFAOYSA-N
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Description

Ethyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C15H17ClN2O4 and its molecular weight is 324.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reaction Pathways and Derivative Formation

Ethyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate demonstrates significant chemical versatility in various reaction pathways. A study by Fesenko et al. (2010) highlighted its role in producing ethyl 4-methyl-2-oxo-7-phenylthio-2,3,6,7-tetrahydro-1H-1,3-diazepine-5-carboxylate and ethyl 6-methyl-2-oxo-4-(phenylthiomethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate through ring expansion and nucleophilicsubstitution. These reactions are influenced by the basicity and nucleophilicity of the reaction media, indicating the compound's sensitivity to environmental conditions, which is critical in synthetic chemistry applications (Fesenko et al., 2010).

Thermodynamic Properties

Research by Klachko et al. (2020) explored the thermodynamic properties of this compound, including the enthalpies of combustion, formation, fusion, vaporization, and sublimation. This research is vital for understanding the compound's behavior under different temperature conditions, which is essential for its application in material science and engineering (Klachko et al., 2020).

Structural Characterization and Nonlinear Optical Properties

Dhandapani et al. (2016) conducted structural characterization using X-ray diffraction, FT-IR, FT-Raman, and NMR spectra. They also investigated the nonlinear optical properties (NLO) of this compound. Understanding these properties is crucial for potential applications in photonics and optoelectronics (Dhandapani et al., 2016).

Synthesis of Novel Compounds

Tiwari et al. (2018) reported the synthesis of novel chromone-pyrimidine coupled derivatives using this compound, highlighting its utility in creating new chemical entities with potential biological activities. Such syntheses are significant for pharmaceutical and medicinal chemistry research (Tiwari et al., 2018).

Spectral Analysis

Shakila and Saleem (2018) performed a detailed spectral analysis of a similar compound, providing insights into its electronic structure and reactivity. This information is crucial for designing and understanding new reactions and materials (Shakila & Saleem, 2018).

properties

IUPAC Name

ethyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O4/c1-3-22-14(19)12-11(8-16)17-15(20)18-13(12)9-4-6-10(21-2)7-5-9/h4-7,13H,3,8H2,1-2H3,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXMBPNXXZLNMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391688
Record name ethyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS RN

475042-38-7
Record name ethyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-(chloromethyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Citations

For This Compound
3
Citations
PS Lebed', PO Kos, VV Polovinko… - Russian Journal of …, 2009 - Springer
Ethyl 2-oxo-6-[(triphenyl-λ 5 -phosphanylidene)aminomethyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylates reacted with organic isocyanates according to the aza-Wittig pattern, and the …
Number of citations: 13 link.springer.com
RA Adigun, FP Malan, MO Balogun… - Journal of Molecular …, 2021 - Elsevier
One of the advantages of dihydropyrimidinones (DHPMs) is the molecular diversity that could be achieved through their synthesis from a three-component reaction by varying the …
Number of citations: 7 www.sciencedirect.com
FAR Barbosa, RFS Canto, S Saba, J Rafique… - Bioorganic & Medicinal …, 2016 - Elsevier
This paper describes the synthesis and evaluation of new dihydropyrimidinone (DHPM)-derived selenoesters as potential multi-targeted agents for the treatment of Alzheimer’s disease. …
Number of citations: 73 www.sciencedirect.com

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